5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H8ClN3S2 and its molecular weight is 257.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes and interact strongly with biological targets . These interactions can lead to a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, potentially affecting cell function and viability .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .
Biochemical Analysis
Biochemical Properties
5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. The compound has been shown to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. Additionally, the compound interacts with heat shock protein 90, a molecular chaperone involved in protein folding and stabilization. By binding to heat shock protein 90, this compound can disrupt the function of client proteins, leading to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and survival. Furthermore, this compound influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity. This binding interaction is facilitated by the presence of the thiadiazole ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, this compound acts as an inhibitor of heat shock protein 90 by binding to its ATP-binding domain, preventing the chaperone from stabilizing client proteins. This inhibition leads to the degradation of client proteins, resulting in altered cellular functions .
Properties
IUPAC Name |
5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNTWMSMGBLJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NSN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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